(+)-Aristolochene

Description

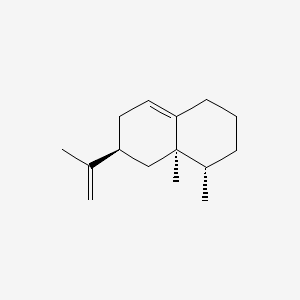

Structure

2D Structure

3D Structure

Properties

CAS No. |

123408-96-8 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3/t12-,13-,15+/m0/s1 |

InChI Key |

YONHOSLUBQJXPR-KCQAQPDRSA-N |

SMILES |

CC1CCCC2=CCC(CC12C)C(=C)C |

Isomeric SMILES |

C[C@H]1CCCC2=CC[C@@H](C[C@]12C)C(=C)C |

Canonical SMILES |

CC1CCCC2=CCC(CC12C)C(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of (+)-Aristolochene from Fungal Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Aristolochene, a bicyclic sesquiterpene, is a key precursor in the biosynthesis of various fungal secondary metabolites, including the mycotoxin PR toxin produced by Penicillium roqueforti. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from fungal sources. It details the biosynthetic pathway, comprehensive experimental protocols for fungal culture, metabolite extraction, and purification, and methods for structural elucidation. Quantitative data is summarized for comparative analysis, and key processes are visualized through logical diagrams to facilitate understanding and replication in a research setting.

Discovery and Fungal Origin

The story of aristolochene (B1197444) began with the isolation of its enantiomer, (–)-aristolochene, from the roots of the plant Aristolochia indica in 1969. However, the biologically significant (+)-enantiomer was later identified from the blue cheese mold, Penicillium roqueforti.[1] This discovery was pivotal, linking a specific fungal species to the production of this important sesquiterpene. Subsequent research identified the enzyme responsible for its synthesis, aristolochene synthase, and the corresponding ari1 gene in P. roqueforti.[1] This fungus remains the most well-studied source of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium roqueforti is a multi-step enzymatic process that begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). The key enzyme, this compound synthase, catalyzes the complex cyclization of FPP.[1]

The proposed biosynthetic pathway is as follows:

-

Initiation: The process starts with the ionization of farnesyl pyrophosphate (FPP), leading to the formation of a farnesyl carbocation.

-

First Cyclization: An intramolecular cyclization occurs, forming a 10-membered germacrene A intermediate.

-

Protonation and Second Cyclization: The germacrene A intermediate is protonated, which facilitates a second intramolecular cyclization to form a bicyclic eudesmane (B1671778) cation.

-

Rearrangement: A 1,2-hydride shift followed by a methyl migration occurs.

-

Deprotonation: The final step involves deprotonation to yield the stable this compound.

Caption: Biosynthetic pathway of this compound from FPP.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and characterization of this compound from Penicillium roqueforti.

Fungal Culture and Fermentation

Successful production of this compound is highly dependent on the culture conditions.

-

Fungal Strain: Penicillium roqueforti (a strain known for PR toxin production is recommended).

-

Culture Medium: Sabouraud Dextrose Agar (B569324) (SDA) has been shown to yield higher quantities of this compound compared to Malt Extract Agar.[2]

-

Inoculation: Inoculate the agar plates with spores of P. roqueforti.

-

Incubation: Incubate the plates at 25°C in the dark. The production of this compound typically reaches its maximum after 4 days of incubation.[2]

Caption: Workflow for the cultivation of P. roqueforti.

Extraction of this compound

As a volatile and non-polar compound, this compound can be efficiently extracted using organic solvents.

-

Harvesting: After the incubation period, scrape the fungal mycelia and the underlying agar from the culture plates.

-

Homogenization: Homogenize the collected material in a blender with a suitable organic solvent such as n-hexane or a mixture of ethyl acetate (B1210297) and methanol.

-

Solvent Extraction:

-

Transfer the homogenate to a flask and stir for several hours at room temperature.

-

Filter the mixture to separate the organic extract from the solid fungal debris.

-

Repeat the extraction of the fungal residue with fresh solvent to ensure complete recovery.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification by Column Chromatography

The crude extract can be purified using silica (B1680970) gel column chromatography.

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

-

Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.

-

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Analysis: Combine the fractions containing the purified this compound (identified by comparison with a standard on TLC) and evaporate the solvent.

Characterization and Identification

The purified compound should be characterized to confirm its identity and purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, ramp to 250°C.

-

Carrier Gas: Helium.

-

The mass spectrum of this compound will show a characteristic molecular ion peak (M+) at m/z 204.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified sample in deuterated chloroform (B151607) (CDCl3).

-

Acquire 1H and 13C NMR spectra. The chemical shifts should be compared with reported data for this compound.

-

Quantitative Data

The yield of this compound can vary depending on the fungal strain and culture conditions.

| Parameter | Value | Fungal Source | Culture Conditions | Reference |

| Yield | 0.04 mg/mL | Penicillium roqueforti | Sabouraud Dextrose Agar, 4 days at 25°C | [2] |

| Molecular Weight | 204.35 g/mol | - | - | [1] |

Spectroscopic Data for this compound

| Technique | Key Signals |

| GC-MS (m/z) | 204 (M+), 189, 175, 161, 147, 133, 119, 105, 91 |

| ¹H NMR (CDCl₃, ppm) | δ 4.73 (s, 1H), 4.70 (s, 1H), 2.70-2.60 (m, 1H), 2.40-2.25 (m, 2H), 1.73 (s, 3H), 1.05 (d, J=7.0 Hz, 3H), 0.95 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 150.2, 142.5, 121.8, 109.0, 49.8, 45.3, 41.7, 39.2, 34.5, 31.8, 26.7, 21.5, 20.9, 18.3, 16.2 |

Conclusion

This guide outlines the key aspects of the discovery and isolation of this compound from fungal sources, with a focus on Penicillium roqueforti. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development. The methodologies described can be adapted and optimized for specific laboratory settings and research goals, facilitating further investigation into the biosynthesis, biological activities, and potential applications of this important sesquiterpene. The visualization of the biosynthetic pathway and experimental workflow aims to provide a clear and concise understanding of the processes involved.

References

The Linchpin of Sesquiterpene Synthesis: Farnesyl Pyrophosphate's Pivotal Role in (+)-Aristolochene Formation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid biosynthetic pathway, serves as the essential precursor for the synthesis of a vast array of sesquiterpenes, including the bicyclic hydrocarbon (+)-aristolochene. This technical guide provides an in-depth exploration of the critical role of FPP in the biosynthesis of this compound, a key precursor to various fungal toxins and a molecule of significant interest in natural product chemistry and drug development. The enzymatic conversion of the acyclic FPP into the complex bicyclic structure of this compound is catalyzed by aristolochene (B1197444) synthase (AS), a metal-dependent terpene cyclase. This guide will detail the intricate catalytic mechanism, present key kinetic and product distribution data, outline experimental protocols for studying this transformation, and visualize the underlying biochemical processes.

Introduction

Sesquiterpenes are a diverse class of 15-carbon isoprenoid compounds with a wide range of biological activities. This compound is a bicyclic sesquiterpene hydrocarbon that serves as the biosynthetic precursor for a variety of fungal secondary metabolites, including the mycotoxin PR toxin produced by Penicillium roqueforti.[1] The synthesis of this compound from the universal precursor farnesyl pyrophosphate (FPP) is a key committed step in the biosynthesis of these compounds.[2] This conversion is catalyzed by the enzyme aristolochene synthase (AS), which belongs to the family of terpene cyclases (or synthases).[3] Understanding the intricate details of this enzymatic transformation is crucial for applications in synthetic biology, metabolic engineering, and the potential development of novel therapeutic agents.

The Biosynthetic Pathway: From FPP to this compound

The biosynthesis of this compound is a multi-step enzymatic process initiated by the cyclization of the linear substrate, (2E,6E)-farnesyl pyrophosphate. This reaction is catalyzed by aristolochene synthase, which orchestrates a complex series of carbocationic rearrangements and cyclizations.

The generally accepted mechanism proceeds through the following key steps:

-

Ionization of FPP: The reaction is initiated by the Mg²⁺-dependent ionization of FPP, leading to the formation of a farnesyl carbocation and a pyrophosphate anion (PPi).[1] The divalent metal ions are crucial for coordinating with the pyrophosphate moiety, facilitating its departure as a good leaving group.[1]

-

First Cyclization and Formation of Germacrene A: The farnesyl carbocation undergoes an intramolecular cyclization to form a 10-membered ring intermediate, the germacryl cation.[3][4] Subsequent deprotonation leads to the formation of the neutral intermediate, germacrene A.[5][6] The formation of germacrene A as an on-pathway intermediate has been a subject of study, with evidence from substrate analogue studies supporting its role.[6][7]

-

Protonation and Second Cyclization: The germacrene A intermediate is then protonated, initiating a second cyclization event to form the bicyclic eudesmane (B1671778) cation.[1][5]

-

Rearrangements and Deprotonation: The eudesmane cation undergoes a series of 1,2-hydride and methyl shifts to rearrange the carbon skeleton.[8] The catalytic cascade concludes with a stereospecific deprotonation to yield the final product, this compound.[2]

dot graph "Biosynthesis_of_Aristolochene" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=100]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4"]; Farnesyl_Cation [label="Farnesyl Cation\n+ PPi", fillcolor="#F1F3F4"]; Germacrene_A [label="Germacrene A", fillcolor="#F1F3F4"]; Eudesmane_Cation [label="Eudesmane Cation", fillcolor="#F1F3F4"]; Aristolochene [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

FPP -> Farnesyl_Cation [label=" Ionization (Mg²⁺)"]; Farnesyl_Cation -> Germacrene_A [label=" Cyclization &\n Deprotonation"]; Germacrene_A -> Eudesmane_Cation [label=" Protonation &\n Cyclization"]; Eudesmane_Cation -> Aristolochene [label=" Rearrangements &\n Deprotonation"]; } caption: "Biosynthetic pathway of this compound from FPP."

Quantitative Data on Aristolochene Synthase Activity

The efficiency and product specificity of aristolochene synthase have been characterized through kinetic studies and product analysis. Below are tables summarizing key quantitative data for aristolochene synthases from different fungal sources and for various mutants.

Kinetic Parameters of Aristolochene Synthases

| Enzyme Source | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Penicillium roqueforti | 0.55 ± 0.06 | - | - | [9] |

| Aspergillus terreus | 0.015 | 0.015 | 1.0 x 10⁶ | [8] |

| P. roqueforti Y92F mutant | - | 100-fold reduction | 2-fold decrease | [1] |

| P. roqueforti ASY92V mutant | 4.86 | 2.51 x 10⁻⁴ | - | [10] |

Note: A dash (-) indicates that the data was not available in the cited sources.

Product Distribution of Wild-Type and Mutant Aristolochene Synthases

| Enzyme | This compound (%) | Germacrene A (%) | Valencene (%) | Other Products (%) | Reference |

| Penicillium roqueforti (Wild-Type) | 94 | 4 | 2 | - | [1] |

| Aspergillus terreus (Wild-Type) | 100 | 0 | 0 | - | [1] |

| P. roqueforti Y92F mutant | 81 | 12 | 7 | - | [1] |

| Tobacco 5-epi-aristolochene synthase (TEAS) | 78.9 | 3.6 | - | 17.5 | [5] |

Note: "Other Products" for TEAS include a diverse array of sesquiterpene hydrocarbons.[5]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of aristolochene synthase and the biosynthesis of this compound.

Expression and Purification of Recombinant Aristolochene Synthase

The gene encoding aristolochene synthase is typically cloned into an expression vector, such as pET11a, and expressed in Escherichia coli strains like BL21(DE3)pLysS.[2][8]

Protocol Outline:

-

Transformation and Culture: Transform the expression plasmid into competent E. coli cells. Grow the cells in a suitable medium (e.g., Luria-Bertani) containing the appropriate antibiotics at 30-37°C until the optical density at 600 nm reaches 0.6-0.8.[2]

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using methods such as sonication or a French press.

-

Purification: Clarify the lysate by centrifugation. The recombinant aristolochene synthase can be purified using a combination of chromatographic techniques, including anion-exchange chromatography and gel filtration.[9]

dot graph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="E. coli culture with\nexpression plasmid", fillcolor="#F1F3F4"]; Induction [label="Induction with IPTG", fillcolor="#F1F3F4"]; Harvest [label="Cell Harvesting", fillcolor="#F1F3F4"]; Lysis [label="Cell Lysis", fillcolor="#F1F3F4"]; Clarification [label="Centrifugation", fillcolor="#F1F3F4"]; Anion_Exchange [label="Anion-Exchange\nChromatography", fillcolor="#F1F3F4"]; Gel_Filtration [label="Gel Filtration\nChromatography", fillcolor="#F1F3F4"]; Pure_Enzyme [label="Purified Aristolochene\nSynthase", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Induction; Induction -> Harvest; Harvest -> Lysis; Lysis -> Clarification; Clarification -> Anion_Exchange; Anion_Exchange -> Gel_Filtration; Gel_Filtration -> Pure_Enzyme; } caption: "General workflow for recombinant aristolochene synthase purification."

Aristolochene Synthase Enzyme Assay

Enzyme activity is typically measured by monitoring the conversion of radiolabeled or unlabeled FPP to hydrocarbon products.

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Bis-Tris propane–HCl, pH 7.5), MgCl₂ (e.g., 20 mM), and the substrate FPP (e.g., 10-500 µM).[5][9]

-

Enzyme Addition: Initiate the reaction by adding the purified aristolochene synthase to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a specific duration.

-

Product Extraction: Stop the reaction and extract the hydrocarbon products with an organic solvent such as hexane (B92381) or ethyl acetate.[5] An internal standard (e.g., farnesol) can be added for quantitative analysis.[5]

-

Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Aristolochene and Other Sesquiterpenes

GC-MS is the primary analytical technique for identifying and quantifying the volatile sesquiterpene products of the aristolochene synthase reaction.

Typical GC-MS Parameters:

-

Injection: Splitless injection of 1-2 µL of the organic extract.[5]

-

Column: A non-polar capillary column (e.g., 5% diphenyl/95% dimethylsiloxane) is commonly used for separation. Chiral columns can be employed for stereochemical analysis.[5]

-

Oven Program: A temperature gradient is used to separate the different sesquiterpene isomers. For example, an initial temperature of 50°C held for a few minutes, followed by a ramp to a higher temperature (e.g., 240-300°C).[5][11]

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range (e.g., m/z 40-600).[11] Product identification is achieved by comparing the retention times and mass spectra with those of authentic standards and by fragmentation pattern analysis.

Conclusion

Farnesyl pyrophosphate is the indispensable building block for the biosynthesis of this compound. The enzyme aristolochene synthase masterfully controls the complex cyclization and rearrangement cascade that transforms the linear FPP into a stereochemically defined bicyclic sesquiterpene. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals engaged in the study of terpene biosynthesis, enzyme mechanisms, and the development of novel bioactive compounds. Further research into the structure-function relationships of aristolochene synthase and the engineering of its catalytic activity holds significant promise for the production of valuable natural products and their analogues.

References

- 1. Aristolochene synthase: mechanistic analysis of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the reaction mechanism of aristolochene synthase with 12,13-difluorofarnesyl diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Templating effects in aristolochene synthase catalysis: elimination versus cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. scilit.com [scilit.com]

- 8. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Natural sources and distribution of (+)-aristolochene

An In-depth Technical Guide to the Natural Sources and Distribution of (+)-Aristolochene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bicyclic sesquiterpene hydrocarbon that serves as a crucial intermediate in the biosynthesis of a wide array of secondary metabolites, particularly in the fungal kingdom. Its structural complexity and role as the precursor to various mycotoxins, such as the PR toxin produced by Penicillium roqueforti, make it a subject of significant interest in natural product chemistry, toxicology, and biotechnology[1][2]. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and experimental protocols for the isolation and characterization of this compound.

Natural Sources and Distribution

The occurrence of aristolochene (B1197444) is stereospecific in nature. The (+)-enantiomer is characteristic of fungal metabolic pathways, while its optical antipode, (-)-aristolochene, was first discovered in the plant kingdom.

Fungal Sources: this compound is predominantly produced by filamentous fungi. The most well-documented producers include:

-

Penicillium roqueforti : This fungus, famously used in the production of blue cheeses like Roquefort and Stilton, produces this compound as the parent hydrocarbon for PR toxin and other eremophilane (B1244597) sesquiterpenoids[1][2].

-

Aspergillus terreus : This species is another significant fungal source, which biosynthesizes this compound via the enzyme aristolochene synthase (ATAS)[2][3].

-

Penicillium expansum : A novel this compound synthase (PeTS1) has been identified in this species, known as a common fruit pathogen[4].

Plant Sources: It is critical to note that the enantiomer, (-)-aristolochene , was first isolated from the roots of the plant Aristolochia indica[1]. A structurally related isomer, (+)-5-epi-aristolochene , is a key precursor to the phytoalexin capsidiol (B150007) and is produced by plants like tobacco (Nicotiana tabacum) in response to fungal elicitation[5][6].

Table 1: Natural Sources of Aristolochene Enantiomers and Isomers

| Compound | Enantiomer/Isomer | Natural Source(s) | Organism Type | Reference(s) |

| Aristolochene | This compound | Penicillium roqueforti, Aspergillus terreus, Penicillium expansum | Fungi | [1][2][3][4] |

| Aristolochene | (-)-Aristolochene | Aristolochia indica | Plant | [1] |

| 5-epi-Aristolochene | (+)-5-epi-Aristolochene | Nicotiana tabacum (Tobacco) | Plant | [5][6] |

Biosynthesis of this compound

The biosynthesis of this compound is a well-studied pathway that begins with the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The key transformation is catalyzed by the enzyme aristolochene synthase (AS) , a type I terpene cyclase[1][3].

The catalytic mechanism involves several steps:

-

Ionization : The enzyme facilitates the Mg²⁺-dependent ionization of FPP, removing the pyrophosphate group to generate a farnesyl carbocation.

-

Cyclization to Germacrene A : The carbocation undergoes an intramolecular cyclization to form the neutral, 10-membered ring intermediate, germacrene A[1].

-

Protonation and Second Cyclization : The germacrene A intermediate is reprotonated within the active site, leading to a second cyclization that forms a bicyclic eudesmane (B1671778) cation[7][8].

-

Rearrangements and Deprotonation : A series of hydride and methyl shifts occur, followed by a final deprotonation step to yield the stable this compound product[1].

The gene encoding aristolochene synthase in P. roqueforti has been identified as Ari1[1][9].

Caption: Biosynthetic Pathway of this compound.

Quantitative Data

The production of this compound and related sesquiterpenes is dependent on the specific synthase enzyme and the host organism. The aristolochene synthase from A. terreus is notably specific, producing this compound as the sole product, whereas the P. roqueforti enzyme yields minor byproducts.

Table 2: Product Distribution of Fungal Aristolochene Synthases

| Enzyme Source | Product | Purity / Specificity | Minor Products | Reference(s) |

| Penicillium roqueforti | This compound | ~92% | Germacrene A (~4%), Valencene (~2%) | [3][6] |

| Aspergillus terreus | This compound | >99% (single product) | None reported | [3] |

Engineered microbial systems have been developed for the production of this compound, with varying reported yields.

Table 3: Production of this compound in Natural and Engineered Systems

| Production System | Titer / Yield | Culture Conditions | Reference(s) |

| P. roqueforti (Sporulated Surface Culture) | 0.04 mg/mL | Sabouraud Dextrose Agar, 4 days | [5] |

| Engineered E. coli (with PeTS1) | up to 50 mg/L | 72 h flask culture | [4] |

Experimental Methodologies

Fungal Cultivation and Extraction

This protocol provides a general method for the cultivation of Penicillium roqueforti and subsequent extraction of sesquiterpenes.

-

Inoculation and Culture:

-

Prepare a sterile liquid medium such as Yeast Extract Sucrose (YES) broth (e.g., 2% yeast extract, 15% sucrose)[10]. For solid media, Sabouraud Dextrose Agar can be used[5].

-

Inoculate the medium with spores or mycelia of P. roqueforti.

-

Incubate as stationary cultures in the dark at 24-25°C for 4 to 14 days[5][10]. Maximum this compound biosynthesis has been observed around day 4 in surface cultures[5].

-

-

Extraction of this compound:

-

Separate the mycelium from the culture broth by filtration.

-

Since this compound is a non-polar hydrocarbon, it can be extracted from both the filtrate and the mycelial mass.

-

Liquid-Liquid Extraction (Filtrate): Partition the aqueous filtrate against an equal volume of a non-polar organic solvent such as n-hexane or pentane. Repeat the extraction 2-3 times.

-

Solid-Liquid Extraction (Mycelium): Homogenize the mycelial mass in a suitable solvent (e.g., acetone (B3395972) or methanol) to disrupt cells. After filtration to remove cell debris, partition the extract against n-hexane.

-

Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification:

-

The crude extract can be further purified by silica (B1680970) gel column chromatography. Elute with a non-polar solvent system (e.g., pure n-hexane or a gradient of ethyl acetate (B1210297) in hexane) to separate the hydrocarbon fraction containing this compound from more polar metabolites.

-

Heterologous Expression and Purification of Aristolochene Synthase

This protocol is based on the successful expression of A. terreus aristolochene synthase in E. coli[4][11].

-

Cloning and Transformation:

-

Protein Expression:

-

Inoculate a starter culture of the transformed E. coli in Luria-Bertani (LB) media with appropriate antibiotics and grow overnight at 37°C[11].

-

Use the starter culture to inoculate a larger volume of LB media and grow at 30°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.7[11].

-

Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM[11].

-

Continue to incubate the culture for an additional 4 hours at 30°C[11].

-

-

Cell Lysis and Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 20 mM MES pH 6.5, 5 mM EDTA, 5 mM β-mercaptoethanol, 10% glycerol)[11].

-

Lyse the cells using sonication or a French press.

-

Centrifuge the lysate at high speed to pellet cell debris. The soluble aristolochene synthase will be in the supernatant[4].

-

The enzyme can be purified to homogeneity using a combination of anion-exchange and gel filtration chromatography[1].

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for the identification and quantification of this compound.

-

Sample Preparation: The purified extract or the product from an in vitro enzyme assay is dissolved in a volatile solvent like hexane.

-

GC Separation:

-

Inject the sample into a GC equipped with a capillary column.

-

Both non-polar (e.g., DB-5) and chiral stationary phases can be used. Chiral columns are essential to differentiate between enantiomers[7].

-

A typical temperature program involves an initial hold at a low temperature (e.g., 80°C), followed by a ramp to a high temperature (e.g., 280°C) to elute all compounds.

-

-

MS Detection:

-

The mass spectrometer is typically operated in electron ionization (EI) mode.

-

This compound (C₁₅H₂₄) has a molecular weight of 204.35 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 204 and a characteristic fragmentation pattern that can be compared to library spectra for identification[2][12].

-

Caption: General Experimental Workflow for Aristolochene Isolation & Analysis.

References

- 1. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. De novo production of this compound by sporulated surface cultures of Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of natural this compound from a non-natural substrate. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Structurally diverse sesquiterpenoids with anti-MDR cancer activity from Penicillium roqueforti. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Intricate Dance of Cyclization: A Technical Guide to the Enzymatic Mechanism of Aristolochene Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochene (B1197444) synthase, a key enzyme in the biosynthesis of a large class of sesquiterpenoid natural products, catalyzes the complex cyclization of the linear substrate farnesyl pyrophosphate (FPP) into the bicyclic hydrocarbon (+)-aristolochene. This intricate transformation involves a cascade of carbocationic intermediates and significant conformational changes within the enzyme's active site. Understanding the precise enzymatic mechanism of aristolochene synthase is of paramount importance for fields ranging from synthetic biology and metabolic engineering to the development of novel therapeutics, as aristolochene is a precursor to a variety of bioactive compounds, including fungal toxins. This technical guide provides an in-depth exploration of the core enzymatic mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular events.

The Catalytic Cycle: A Step-by-Step Breakdown

The conversion of farnesyl pyrophosphate to this compound is a multi-step process initiated by the binding of the substrate and essential divalent metal ions, typically Mg²⁺, to the enzyme's active site. The catalytic cycle can be summarized as follows:

-

Substrate Binding and Conformational Change: The binding of FPP and three Mg²⁺ ions to the active site of aristolochene synthase induces a significant conformational change, transitioning the enzyme from an "open" to a "closed" state.[1][2][3] This closure shields the highly reactive carbocation intermediates from the solvent, preventing premature quenching.[1][2][3]

-

Ionization and Formation of the Germacryl Cation: The trinuclear magnesium cluster facilitates the ionization of FPP, leading to the departure of the pyrophosphate (PPi) group and the formation of a highly reactive allylic carbocation, the germacryl cation.[1][4]

-

First Cyclization and Formation of Germacrene A: The enzyme's active site architecture guides the germacryl cation to undergo a C1-C10 ring closure, forming the 10-membered ring of the germacrene A intermediate.[1][5] While germacrene A is a proposed intermediate, under normal catalytic conditions, it is not released from the enzyme.[6]

-

Protonation and Second Cyclization: A proton is added to the C6-C7 double bond of germacrene A, initiating the second cyclization event.[7] This leads to the formation of a bicyclic eudesmane (B1671778) cation intermediate.[5][7]

-

Deprotonation and Product Release: The final step involves the stereospecific deprotonation of the eudesmane cation to yield the final product, this compound, which is then released from the active site, returning the enzyme to its initial state, ready for another catalytic cycle.

Quantitative Analysis of Catalytic Activity

The efficiency of aristolochene synthase and the impact of specific amino acid residues on its function have been extensively studied through site-directed mutagenesis and kinetic analyses. The following tables summarize the key quantitative data for aristolochene synthase from two primary fungal sources: Penicillium roqueforti and Aspergillus terreus.

| Enzyme Source | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Major Product(s) | Reference(s) |

| Penicillium roqueforti (Wild-Type) | 0.55 ± 0.06 | - | - | This compound (94%), (S)-(-)-Germacrene A (4%), (-)-Valencene (2%) | [1][8] |

| Aspergillus terreus (Wild-Type) | 0.015 | 0.015 | 1.0 x 10⁶ | This compound | [9] |

Table 1: Steady-State Kinetic Parameters of Wild-Type Aristolochene Synthases.

| Enzyme & Mutation | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Product Distribution Changes | Reference(s) |

| P. roqueforti Y92F | ~0.011 | ~0.00015 | ~1.36 x 10⁴ | Increased Germacrene A and Valencene | [1] |

| P. roqueforti E252Q | - | - | - | Produces only (S)-(-)-Germacrene A | [1] |

| P. roqueforti D115N | Inactive | Inactive | Inactive | - | [1] |

| P. roqueforti N244L | Inactive | Inactive | Inactive | - | [1] |

| P. roqueforti S248A/E252D | Inactive | Inactive | Inactive | - | [1] |

| A. terreus E227Q | Inactive | Inactive | Inactive | - | [1] |

Table 2: Kinetic Parameters of Aristolochene Synthase Mutants. Note: Some values are qualitative descriptions from the source.

Key Experimental Protocols

The elucidation of the aristolochene synthase mechanism has relied on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Expression and Purification of Recombinant Aristolochene Synthase

Source Organism: Escherichia coli (e.g., BL21(DE3)/pLysS strain) is commonly used for the high-level expression of recombinant aristolochene synthase from fungal sources like Aspergillus terreus and Penicillium roqueforti.[9]

Protocol:

-

Gene Cloning: The gene encoding aristolochene synthase is cloned into a suitable expression vector (e.g., pET11a).[9]

-

Cell Culture and Induction: Transformed E. coli cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.[9]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Cell disruption is achieved by sonication or high-pressure homogenization.

-

Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble enzyme is then subjected to a series of chromatographic steps. A common purification scheme involves:

-

Anion-Exchange Chromatography: The lysate is loaded onto an anion-exchange column (e.g., DEAE-cellulose or Q-Sepharose) and eluted with a salt gradient (e.g., 0-500 mM NaCl).[8]

-

Hydrophobic Interaction Chromatography (HIC): Fractions containing the enzyme are pooled, adjusted to a high salt concentration (e.g., 1 M (NH₄)₂SO₄), and applied to a HIC column (e.g., Phenyl-Sepharose). The enzyme is eluted with a decreasing salt gradient.

-

Gel Filtration Chromatography: The final purification step often involves gel filtration (size-exclusion) chromatography to obtain a highly pure and homogenous enzyme preparation.[8]

-

-

Purity Assessment: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assay

Principle: The activity of aristolochene synthase is typically measured by quantifying the formation of radiolabeled aristolochene from a radiolabeled substrate, such as [³H]FPP, or by gas chromatography-mass spectrometry (GC-MS) analysis of the hydrocarbon products.

Typical Assay Conditions:

-

Buffer: 50 mM HEPES or Tris-HCl, pH 7.5.[7]

-

Substrate: Farnesyl pyrophosphate (FPP), typically in the low micromolar range (e.g., 10-50 µM).[7]

-

Divalent Cation: 5-10 mM MgCl₂.[7]

-

Reducing Agent: 1-5 mM Dithiothreitol (DTT) to maintain a reducing environment.[7]

-

Enzyme Concentration: In the nanomolar range.

-

Temperature: 25-30°C.

-

Incubation Time: Ranging from minutes to hours, depending on the enzyme concentration and specific activity.

Protocol (Radiochemical Assay):

-

The reaction mixture containing all components except the enzyme is pre-incubated at the desired temperature.

-

The reaction is initiated by the addition of the purified enzyme.

-

After the specified incubation time, the reaction is quenched by the addition of a strong base (e.g., 1 M NaOH).

-

The hydrocarbon products, including aristolochene, are extracted into an organic solvent (e.g., hexane (B92381) or pentane).

-

The radioactivity in the organic phase is quantified by liquid scintillation counting.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying the volatile hydrocarbon products of the aristolochene synthase reaction.

Protocol:

-

Enzyme Assay: The enzyme reaction is performed as described above.

-

Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., pentane (B18724) or hexane). The organic layer is carefully collected and may be concentrated under a stream of nitrogen.

-

GC Separation: A small volume of the extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or a chiral column for stereoisomer separation). The oven temperature is programmed to ramp up to achieve separation of the different sesquiterpene isomers.

-

MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The mass spectrum of each compound is recorded, providing a unique fragmentation pattern. The identity of the products is confirmed by comparing their retention times and mass spectra with those of authentic standards.[4][10]

Visualizing the Molecular Machinery

To better understand the complex interplay of events in the aristolochene synthase catalytic cycle, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Caption: The catalytic cycle of aristolochene synthase.

Caption: A typical experimental workflow for kinetic analysis.

Conclusion

The enzymatic mechanism of aristolochene synthase is a masterful example of nature's ability to perform complex chemical transformations with high fidelity. Through a precisely orchestrated series of substrate binding, conformational changes, and carbocation rearrangements, this enzyme efficiently converts a linear precursor into a stereochemically defined bicyclic product. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, not only deepens our fundamental knowledge of terpene biosynthesis but also provides a robust framework for the rational design and engineering of novel biocatalysts for the production of valuable chemicals and pharmaceuticals. The continued investigation into the structure-function relationships of aristolochene synthase and its homologs will undoubtedly unlock further potential for biotechnological applications.

References

- 1. Aristolochene synthase: mechanistic analysis of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. X-ray crystal structure of aristolochene synthase from Aspergillus terreus and evolution of templates for the cyclization of farnesyl diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aristolochene synthase-catalyzed cyclization of 2-fluorofarnesyl-diphosphate to 2-fluorogermacrene A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aristolochene - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The intricate biosynthetic pathway of the mycotoxin PR toxin originates from the sesquiterpene (+)-aristolochene, a complex process orchestrated by a series of enzymatic reactions within the fungus Penicillium roqueforti. This technical guide provides an in-depth exploration of this pathway, detailing the molecular transformations, enzymatic players, and the experimental methodologies used to elucidate this fascinating biological process.

The Biosynthetic Journey from Farnesyl Diphosphate (B83284) to PR Toxin

The biosynthesis of PR toxin is a multi-step process that begins with the cyclization of the ubiquitous isoprenoid precursor, farnesyl diphosphate (FPP). The pathway is governed by a cluster of genes, denoted as the prx gene cluster, which encode the requisite enzymes for this intricate synthesis.

The initial and rate-limiting step is the conversion of FPP to (+)-aristolochene, a bicyclic sesquiterpene that serves as the foundational scaffold for PR toxin. This reaction is catalyzed by the enzyme aristolochene (B1197444) synthase. Following the formation of this compound, a series of oxidative modifications are introduced by a cohort of enzymes, including P450 monooxygenases and dehydrogenases. These modifications lead to the formation of several key intermediates, namely Eremofortin A, B, and C. The final step in the pathway is the oxidation of Eremofortin C to yield the toxic aldehyde, PR toxin.

Key Intermediates and Enzymes in the PR Toxin Biosynthetic Pathway

| Compound/Enzyme | Description |

| Farnesyl Diphosphate (FPP) | A 15-carbon isoprenoid that serves as the universal precursor for sesquiterpene biosynthesis. |

| This compound | A bicyclic sesquiterpene hydrocarbon, the first committed intermediate in the PR toxin pathway. |

| Aristolochene Synthase (AS) | The enzyme responsible for the cyclization of FPP to this compound. It is encoded by the ari1 (prx2) gene. |

| Eremofortin B (EB) | A trioxygenated intermediate formed from aristolochene through the action of a hydroxysterol oxidase-like enzyme, a quinone-oxidase, and a P450 monooxygenase.[1] |

| Eremofortin A (EA) | Formed from Eremofortin B via the introduction of a second double bond and subsequent acetylation, catalyzed by a P450 monooxygenase and an acetyltransferase.[1] |

| Eremofortin C (EC) | Generated by the oxidation of the side chain of Eremofortin A at the C-12 position by an oxidase and a short-chain oxidoreductase, catalyzed by the product of the prx1 gene.[1] |

| PR Toxin | The final mycotoxin, formed by the oxidation of the C-12 alcohol of Eremofortin C to an aldehyde by a short-chain alcohol dehydrogenase.[1] |

| PR Oxidase | An extracellular enzyme that can convert PR toxin into the less toxic PR acid. |

| PR-amide Synthetase | An enzyme involved in the degradation pathway of PR toxin, converting PR-acid into PR-amide. |

Quantitative Insights into the Biosynthesis

The efficiency and regulation of the PR toxin biosynthetic pathway have been investigated through kinetic analysis of its key enzymes and quantitative assessment of metabolite production.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | kcat | Optimal pH | Optimal Temperature (°C) |

| Aristolochene Synthase | Farnesyl Diphosphate | 0.55 ± 0.06 µM | - | - | 6.25 - 7.50 | - |

| Eremofortin C Oxidase | Eremofortin C | 0.02 mM | 4.0 µmol/min/mg | - | ~5.6 | 30 |

| PR Oxidase | PR Toxin | - | - | - | ~4.0 | 50 |

Time-Course of Metabolite Production by Penicillium roqueforti

| Time (Days) | Eremofortin A (mg) | Eremofortin B (mg) | Eremofortin C (mg) | PR Toxin (mg) |

| 6 | 1.2 | 0.5 | 1.0 | 0.2 |

| 8 | 2.5 | 1.5 | 3.0 | 0.8 |

| 10 | 3.8 | 4.0 | 7.5 | 2.5 |

| 12 | 4.5 | 6.5 | 10.0 | 5.0 |

| 14 | 4.8 | 7.0 | 11.0 | 6.0 |

| 16 | 4.6 | 6.0 | 9.5 | 5.5 |

| 18 | 4.2 | 5.0 | 8.0 | 4.5 |

| 20 | 3.8 | 4.0 | 6.5 | 3.5 |

Data adapted from Moreau et al., 1980.

Impact of Gene Silencing on PR Toxin Production

| Silenced Gene(s) | Reduction in PR Toxin Production |

| prx1, prx2 (ari1), prx3, prx4 | 65-75% |

| ORF5, ORF6, ORF8 | 20-40% |

Experimental Protocols

The elucidation of the PR toxin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.

Fungal Strains and Culture Conditions

-

Strain : Penicillium roqueforti strains, such as the PR toxin-producing strain NRRL 849, are commonly used.

-

Culture Medium : A typical medium for mycotoxin production is Czapek Dox broth supplemented with yeast extract.

-

Incubation : Cultures are typically grown in stationary flasks at 25-28°C in the dark for a period of 14-21 days to allow for sufficient metabolite production.

RNA-Mediated Gene Silencing (RNAi)

This technique is employed to downregulate the expression of specific genes to ascertain their function in the biosynthetic pathway.

-

Vector Construction : A fragment of the target gene is cloned as an inverted repeat into a fungal expression vector, often under the control of a strong constitutive promoter.

-

Transformation : Protoplasts of P. roqueforti are generated by enzymatic digestion of the mycelial cell walls. The RNAi construct is then introduced into the protoplasts using methods such as polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Selection and Verification : Transformed colonies are selected based on a marker gene present on the vector (e.g., antibiotic resistance). Successful downregulation of the target gene is confirmed by quantitative real-time PCR (qRT-PCR).

Enzyme Purification and Characterization

-

Purification of Aristolochene Synthase : The enzyme can be purified from P. roqueforti using a combination of gel filtration and anion-exchange chromatography.

-

Purification of Eremofortin C Oxidase : This enzyme can be isolated from both the culture medium and mycelium of P. roqueforti through ammonium (B1175870) sulfate (B86663) fractionation and DEAE-cellulose chromatography.[2]

-

Enzyme Assays : The activity of the enzymes is typically measured by monitoring the formation of the product from the respective substrate using techniques like HPLC or gas chromatography-mass spectrometry (GC-MS).

Quantitative Analysis of Metabolites by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method for the quantification of eremofortins and PR toxin.

-

Extraction : Fungal mycelium and culture filtrate are separated. Metabolites are extracted from both fractions using an organic solvent such as chloroform (B151607) or ethyl acetate.

-

Chromatographic Separation : A C18 reverse-phase column is commonly used for the separation of the mycotoxins. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometric Detection : Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive quantification of each analyte.

Visualizing the Pathway and Experimental Workflows

Biosynthetic Pathway of PR Toxin

Caption: The biosynthetic pathway of PR toxin from farnesyl diphosphate.

Gene Silencing Workflowdot

References

Structural Elucidation of (+)-Aristolochene: A Technical Guide Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of the bicyclic sesquiterpene, (+)-aristolochene, through the application of Nuclear Magnetic Resonance (NMR) spectroscopy. The determination of its complex three-dimensional structure is a critical step in understanding its biosynthesis, chemical properties, and potential applications in drug development and natural product chemistry. This guide provides a comprehensive overview of the experimental protocols and data analysis involved in this process.

Introduction to this compound

This compound is a member of the eremophilane (B1244597) class of sesquiterpenes, characterized by a bicyclo[4.4.0]decane (decalin) ring system. It is a key intermediate in the biosynthesis of various fungal toxins and other biologically active compounds. The elucidation of its precise stereochemistry is paramount for understanding its biological function and for synthetic efforts. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

Experimental Protocols

The structural determination of this compound relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following protocols are representative of the methods employed.

Sample Preparation

A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid overwhelming the proton signals of the analyte.

NMR Data Acquisition

All NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and resolution.

-

¹H NMR (Proton NMR): Provides information about the chemical environment of each proton, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).

-

¹³C NMR (Carbon-13 NMR): Reveals the number of unique carbon atoms and their chemical environments. Due to the low natural abundance of ¹³C, this experiment generally requires longer acquisition times.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups.

-

COSY (Correlation Spectroscopy): A 2D experiment that identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, crucial for establishing the connectivity of the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, regardless of their bonding connectivity. This is the key experiment for determining the relative stereochemistry of the molecule.

Data Presentation: NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR data for this compound, as assigned through the comprehensive analysis of the aforementioned NMR experiments.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 1.69-1.72 | m | |

| 1β | 1.45-1.52 | m | |

| 2α | 1.95-2.01 | m | |

| 2β | 1.85-1.91 | m | |

| 3α | 1.60-1.67 | m | |

| 3β | 1.38-1.44 | m | |

| 4 | 1.24-1.32 | m | |

| 6α | 1.55-1.62 | m | |

| 6β | 2.02-2.10 | m | |

| 8α | 2.11-2.18 | m | |

| 8β | 2.25-2.32 | m | |

| 9 | 5.35 | br s | |

| 12 | 1.72 | s | |

| 13 | 1.74 | s | |

| 14 | 0.90 | d | 6.8 |

| 15 | 0.77 | s |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 41.6 |

| 2 | 18.9 |

| 3 | 34.5 |

| 4 | 38.6 |

| 5 | 52.8 |

| 6 | 26.5 |

| 7 | 41.2 |

| 8 | 21.6 |

| 9 | 118.4 |

| 10 | 145.8 |

| 11 | 149.8 |

| 12 | 21.0 |

| 13 | 21.2 |

| 14 | 15.8 |

| 15 | 18.4 |

Structural Elucidation Workflow and Key Correlations

The structural elucidation of this compound is a stepwise process that involves the integration of data from various NMR experiments.

The Foundational Role of (+)-Aristolochene in Fungal Physiology: A Technical Guide to Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Aristolochene, a bicyclic sesquiterpene, holds a significant position in the study of fungal secondary metabolism. Produced by a variety of filamentous fungi, most notably Penicillium roqueforti and Aspergillus terreus, its primary and most well-documented physiological role is that of a crucial precursor to a range of eremophilane (B1244597) mycotoxins, including the potent PR toxin.[1][2][3] Early research into this compound laid the groundwork for our understanding of sesquiterpenoid biosynthesis, regulation, and the chemical ecology of fungi. This technical guide provides an in-depth look at the seminal research that elucidated the physiological importance of this compound, with a focus on its biosynthesis, its role as a mycotoxin precursor, and the experimental methodologies that were pivotal in these discoveries.

The Biosynthesis of this compound

The biosynthesis of this compound from farnesyl pyrophosphate (FPP) is a critical, rate-limiting step in the production of downstream toxins.[1][3] This conversion is catalyzed by the enzyme aristolochene (B1197444) synthase (AS).

Key Enzyme: Aristolochene Synthase

Early research focused on the isolation and characterization of aristolochene synthase from Penicillium roqueforti. These studies were instrumental in defining the properties of this key enzyme.

| Parameter | Value | Reference |

| Specific Activity | 70 nmol/min/mg protein | [4] |

| Native Molecular Weight | 48,000 Da | [4] |

| Subunit Molecular Weight | 37,000 Da | [4] |

| Optimal pH | 6.25 - 7.50 | [4] |

| K_m for Farnesyl Pyrophosphate | 0.55 ± 0.06 µM | [4] |

| Cofactor Requirement | Mg2+ (required) | [4] |

| Inhibition | Inhibited by Mn2+ at concentrations > 0.01 mM | [4] |

Genetic Basis of Biosynthesis

The gene encoding aristolochene synthase, designated as Ari1 in Penicillium roqueforti, was later isolated and characterized.[1] This discovery was a significant step in understanding the molecular regulation of this compound production.

Physiological Role: Precursor to PR Toxin

The most significant physiological role attributed to this compound in early research is its function as the committed precursor to PR toxin, a potent mycotoxin produced by P. roqueforti.[1][2][3] The biosynthetic pathway from this compound to PR toxin involves a series of enzymatic modifications, including oxidations and acetylations, carried out by enzymes encoded within the PR toxin gene cluster.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research on this compound.

Purification of Aristolochene Synthase from P. roqueforti

This protocol is based on the methods described by Hohn and Plattner (1989).[4][5]

a. Fungal Culture and Harvest:

-

Penicillium roqueforti is grown in a suitable liquid medium.

-

Cultures are harvested in the stationary phase (approximately 50 hours post-inoculation), when aristolochene synthase activity is maximal.[5]

-

Mycelia are collected by filtration and washed.

b. Cell Lysis:

-

The collected mycelia are resuspended in a homogenization buffer (e.g., 10 mM Tris pH 7.8, 5 mM MgCl₂, 5 mM 2-mercaptoethanol, 15% glycerol).[5]

-

Cells are disrupted using a bead beater.

-

The homogenate is subjected to centrifugation to remove cell debris, followed by ultracentrifugation to obtain a clear supernatant.

c. Ammonium (B1175870) Sulfate (B86663) Precipitation:

-

The supernatant is brought to 75% saturation with solid ammonium sulfate with stirring on ice.[5]

-

The precipitate is collected by centrifugation and resuspended in a minimal volume of buffer.

d. Gel Filtration Chromatography:

-

The resuspended protein is loaded onto a gel filtration column (e.g., Sephacryl S-200) equilibrated with a suitable buffer.

-

Fractions are collected and assayed for aristolochene synthase activity.

e. Anion-Exchange Chromatography:

-

Active fractions from gel filtration are pooled and applied to an anion-exchange column (e.g., Mono Q).[5]

-

The column is washed and the enzyme is eluted using a gradient of increasing salt concentration (e.g., KCl) and decreasing pyrophosphate concentration.[5]

f. Final Gel Filtration:

-

The active fractions from the anion-exchange step are concentrated and further purified on a high-resolution gel filtration column (e.g., Superose 6) to obtain the purified enzyme.[5]

Assay for Aristolochene Synthase Activity

This assay is used to detect and quantify the activity of aristolochene synthase in fungal extracts and purified fractions.[5]

a. Reaction Mixture:

-

A standard reaction mixture contains:

-

10 mM HEPES buffer, pH 7.5

-

3 mM MgCl₂

-

1 mM DTT

-

10 µM [1-³H]Farnesyl pyrophosphate (radiolabeled substrate)

-

Enzyme preparation (cell extract or purified enzyme)

-

b. Incubation:

-

The reaction is initiated by the addition of the enzyme preparation.

-

The mixture is incubated for a defined period (e.g., 10 minutes) at a controlled temperature.

c. Product Extraction:

-

The reaction is stopped, and the sesquiterpene product, [³H]-(+)-aristolochene, is extracted with an organic solvent (e.g., hexane).

d. Quantification:

-

The hexane (B92381) extract is analyzed by liquid scintillation spectrometry to quantify the amount of radioactive product formed.

-

For purified enzyme assays, a silica (B1680970) column cleanup step may be omitted.[5]

e. Product Identification:

-

The identity of the product as aristolochene is confirmed by gas chromatography-mass spectrometry (GC-MS), comparing the retention time and mass spectrum with an authentic standard.[1]

Demonstration of the Precursor-Product Relationship

Early studies confirming this compound as the precursor to PR toxin would have involved radiolabeling experiments.

a. Preparation of Labeled Precursor:

-

[¹⁴C]- or [³H]-labeled this compound is synthesized or isolated from a culture of P. roqueforti grown in the presence of a labeled primary metabolite (e.g., [¹⁴C]-acetate or [¹⁴C]-mevalonate).

b. Feeding Experiment:

-

The labeled this compound is fed to a culture of P. roqueforti that is actively producing PR toxin.

c. Isolation of PR Toxin:

-

After a suitable incubation period, PR toxin is extracted from the fungal culture and purified.

d. Detection of Radioactivity:

-

The purified PR toxin is analyzed for the presence of radioactivity. The incorporation of the label from this compound into the PR toxin molecule provides direct evidence for the precursor-product relationship.

Analysis of Ari1 Gene Expression

Research indicating that the expression of the aristolochene synthase gene (Ari1) is linked to the growth phase of the fungus involved the following general steps.[1]

a. Fungal Culture and RNA Isolation:

-

P. roqueforti is grown in liquid culture, and samples are harvested at different time points representing different growth phases (lag, exponential, stationary).

-

Total RNA is isolated from the mycelia at each time point.

b. Northern Blot Analysis:

-

The isolated RNA is separated by gel electrophoresis and transferred to a membrane.

-

The membrane is probed with a labeled DNA fragment corresponding to the Ari1 gene.

-

The presence and intensity of a band corresponding to the Ari1 mRNA at different time points are analyzed to determine the expression pattern. An increase in the signal in the stationary phase would indicate transcriptional regulation linked to this growth phase.

Conclusion

The early research on this compound in fungi was pivotal in establishing its fundamental physiological role as a dedicated precursor for a class of sesquiterpenoid mycotoxins. The meticulous purification and characterization of aristolochene synthase from Penicillium roqueforti provided a quantitative understanding of the key biosynthetic enzyme. Furthermore, the identification of the Ari1 gene and the elucidation of the PR toxin biosynthetic pathway have paved the way for a deeper understanding of the genetic and molecular regulation of secondary metabolism in fungi. These foundational studies not only illuminated the biology of these fascinating organisms but also provided the essential knowledge base for applications in food safety, industrial microbiology, and the discovery of novel bioactive compounds.

References

- 1. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aristolochene - Wikipedia [en.wikipedia.org]

- 4. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Chemical Properties and Stability of (+)-Aristolochene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Aristolochene, a bicyclic sesquiterpene hydrocarbon, is a key secondary metabolite produced by a variety of fungi, most notably Penicillium roqueforti. As a precursor to a range of fungal toxins, including the mycotoxin PR toxin, a comprehensive understanding of its chemical properties and stability is crucial for researchers in natural product chemistry, mycology, and drug development. This guide provides a detailed overview of the chemical and physical characteristics of this compound, its stability under various conditions, and key experimental protocols for its isolation, purification, and characterization.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [1][2] |

| IUPAC Name | (4S,4aR,6S)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene | [1] |

| CAS Number | 123408-96-8 | [1] |

| Density | 0.894 g/mL (at 25 °C) | [1] |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Solubility | Soluble in organic solvents such as hexane (B92381) and ethyl acetate.[3] Insoluble in water. | |

| Appearance | Likely a colorless oil, typical for sesquiterpenes. |

Stability and Reactivity

The stability of this compound is a critical consideration for its extraction, storage, and handling. As a hydrocarbon with double bonds, it is susceptible to degradation under certain conditions.

2.1. Thermal and Photochemical Stability

Sesquiterpenes, in general, can be sensitive to heat and light. Elevated temperatures can potentially lead to isomerization or degradation.[4] While specific studies on the thermal and photochemical stability of this compound are limited, it is advisable to store the compound at low temperatures and in the dark to minimize potential degradation.

2.2. Chemical Reactivity

The double bonds in the aristolochene (B1197444) structure are the primary sites of chemical reactivity.

-

Oxidation: The olefinic moieties are susceptible to oxidation, which can lead to the formation of various oxygenated derivatives. This is a key step in the biosynthesis of downstream metabolites like eremofortins and PR toxin.[1]

-

Acid-Catalyzed Rearrangements: The presence of double bonds and a chiral center suggests that this compound may undergo rearrangements in the presence of acids, a common characteristic of terpenes.

-

Reactivity with Bases: While generally stable to bases, strong basic conditions could potentially lead to isomerization of the double bonds.

2.3. Storage Recommendations

For long-term storage, it is recommended to keep this compound as a pure compound or in a non-polar organic solvent at -20°C or below, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Experimental Protocols

3.1. Isolation and Purification of this compound from Penicillium roqueforti

This protocol is based on established methods for the extraction of volatile metabolites from fungal cultures.

Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fungal Culture: Penicillium roqueforti is cultured on a suitable solid agar medium (e.g., malt (B15192052) extract agar or Czapek-Dox agar) and incubated at room temperature for 5-7 days, or until sufficient mycelial growth and sporulation are observed.

-

Extraction:

-

Headspace SPME: For analytical purposes, the volatile compounds, including this compound, can be sampled from the headspace of the culture using a Solid-Phase Microextraction (SPME) fiber. The fiber is then directly injected into the GC-MS.

-

Solvent Extraction: For preparative scale, the agar culture can be extracted with a non-polar organic solvent like hexane or pentane. The solvent is then carefully evaporated to yield a crude extract.

-

-

Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel or preparative gas chromatography to isolate pure this compound.

3.2. Characterization of this compound

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the identification and quantification of this compound.[3]

Protocol:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. A published ¹H NMR spectrum shows characteristic signals for the vinyl protons, methyl groups, and the aliphatic protons of the bicyclic system.[5]

3.2.3. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

-

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic C-H stretching and bending vibrations for alkanes and alkenes. Key absorptions would be expected around 3080 cm⁻¹ (=C-H stretch), 2950-2850 cm⁻¹ (C-H stretch), and 1645 cm⁻¹ (C=C stretch).

-

UV-Vis Spectroscopy: As this compound contains isolated double bonds, it is not expected to show strong absorption in the UV-Vis region above 200 nm.

Biosynthesis of this compound

This compound is biosynthesized from farnesyl pyrophosphate (FPP) through a complex cyclization reaction catalyzed by the enzyme aristolochene synthase.[1][2] This process involves the formation of several carbocation intermediates.

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from farnesyl pyrophosphate.

Signaling Pathways

Currently, there is limited information available on specific signaling pathways directly modulated by this compound itself. Its primary biological significance lies in its role as a precursor to mycotoxins. These toxins, such as PR toxin, can then exert various toxic effects on other organisms. The influence of this compound on fungal metabolic regulation is an active area of research.[1]

Conclusion

This compound is a fascinating and biologically significant natural product. This guide has summarized its key chemical properties, stability considerations, and the experimental methodologies required for its study. A thorough understanding of this molecule is essential for researchers working on fungal secondary metabolism, mycotoxin biosynthesis, and the development of new bioactive compounds. Further research is needed to fully elucidate its physical properties, long-term stability under various conditions, and its potential roles in biological signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Aristolochene - Wikipedia [en.wikipedia.org]

- 3. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unveiling the Blueprint of Nature's Catalyst: A Technical Guide to the Crystal Structure and Active Site of (+)-Aristolochene Synthase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure and active site of (+)-aristolochene synthase, a pivotal enzyme in the biosynthesis of sesquiterpenoids. By elucidating its three-dimensional architecture and catalytic mechanism, we unlock opportunities for rational enzyme engineering and the development of novel therapeutics. This document details the structural features, key active site residues, and the intricate catalytic cascade, supported by quantitative data, detailed experimental methodologies, and visual representations of the enzyme's function.

Structural Overview: An All-Helical Fold

This compound synthase, a member of the terpene cyclase family, catalyzes the complex cyclization of the linear isoprenoid precursor, farnesyl diphosphate (B83284) (FPP), into the bicyclic sesquiterpene, this compound.[1][2] X-ray crystallographic studies of aristolochene (B1197444) synthase from Aspergillus terreus and Penicillium roqueforti have revealed a conserved α-helical protein fold, characteristic of class I terpene synthases.[1][3]

The enzyme typically assembles into a tetrameric quaternary structure, with each monomer comprising a single compact domain dominated by α-helices.[1][3] These helices create a deep active site cleft, approximately 20 Å deep, which sequesters the flexible FPP substrate from the solvent and provides a precise template for the intricate cyclization cascade.[1][2]

The structure of the A. terreus enzyme has been solved at a resolution of 2.2 Å, revealing a tetrameric arrangement where each subunit adopts the class I terpene synthase fold.[1][3] The active site can exist in both an "open" solvent-exposed conformation and a "closed" conformation, which is induced by substrate binding and is essential for catalysis.[3][4]

Table 1: Crystallographic Data for Aspergillus terreus this compound Synthase

| Parameter | Value | Reference |

| PDB Code | 2OA6 | [4] |

| Resolution (Å) | 2.2 | [1][3] |

| Space Group | P2₁ | [1] |

| Unit Cell Dimensions (a, b, c in Å; β in °) | a = 61.2, b = 147.2, c = 83.7, β = 97.9 | [1] |

| Molecules per Asymmetric Unit | 4 | [1] |

| Solvent Content (%) | 52 | [1] |

The Active Site: A Precisely Tuned Catalytic Chamber

The active site of this compound synthase is a hydrophobic pocket lined with key amino acid residues that orchestrate the binding of FPP and stabilize the highly reactive carbocation intermediates formed during catalysis.[5][6] Two highly conserved magnesium-binding motifs are crucial for substrate binding and initiation of the catalytic cycle.[2][7]

Magnesium-Binding Motifs

Two highly conserved aspartate-rich motifs, the DDxxD and NSE/DTE motifs, are located at the entrance of the active site.[6] These motifs coordinate with three Mg²⁺ ions, which in turn bind to the diphosphate moiety of the FPP substrate, facilitating its ionization to initiate the cyclization reaction.[1][5] Site-directed mutagenesis studies have confirmed the critical role of these residues; mutations in these motifs often lead to a significant reduction or complete loss of enzymatic activity.[2][7]

Key Catalytic Residues

Beyond the magnesium-binding domains, several other residues within the active site play pivotal roles in shaping the reaction pathway:

-

Aromatic Residues (Tyr, Trp, Phe): Aromatic residues, such as F87, F153, and W308 in the A. terreus enzyme, are strategically positioned to stabilize the carbocation intermediates through cation-π interactions.[1] These interactions are crucial for guiding the substrate through the correct cyclization cascade and preventing premature quenching of the reactive intermediates.[6]

-

Tyrosine 92 (in P. roqueforti): Initially proposed as a potential active site acid/base, site-directed mutagenesis of Y92 to phenylalanine (Y92F) in the P. roqueforti enzyme resulted in a significant decrease in the catalytic rate (kcat) but did not abolish the production of this compound.[2][7][8] This finding suggests that while Y92 is important for optimal activity, it is not the primary proton donor in the final step of the reaction.[7]

-

Other Key Residues: Studies on the P. roqueforti enzyme have identified other residues, such as Leu108, that contribute to maintaining the productive conformation of FPP within the active site, ensuring the correct ring closure.[9]

Table 2: Kinetic Parameters of Wild-Type and Mutant this compound Synthase from P. roqueforti

| Enzyme | kcat (s⁻¹) | Km (μM) | kcat/Km (s⁻¹μM⁻¹) | Product Distribution (%) | Reference |

| Wild-Type | - | - | - | This compound (94), (S)-(-)-Germacrene A (4), (-)-Valencene (2) | [7][8] |

| Y92F | 100-fold reduction | 50-fold decrease | ~2-fold decrease | This compound (81), (-)-Valencene (7), (S)-(-)-Germacrene A (12) | [2][7][8] |

| E252Q | Reduced | - | Reduced | (S)-(-)-Germacrene A (100) | [7][8] |

| D115N | Inactive | - | - | - | [7][8] |

| N244L | Inactive | - | - | - | [7] |

The Catalytic Mechanism: A Stepwise Cyclization Cascade